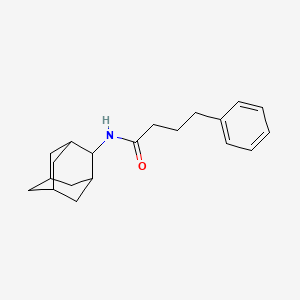

N-(2-adamantyl)-4-phenylbutanamide

Description

Contextualization of Adamantane-Containing Amides in Drug Discovery

The adamantane (B196018) moiety, a cage-like hydrocarbon, has been a valuable building block in drug design for decades. nih.govwikipedia.org Its introduction into drug candidates can significantly increase lipophilicity, which in turn can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The rigid structure of adamantane can also help to lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its target. nih.gov

The first adamantane-based drug to be approved was amantadine, an antiviral agent. nih.govacs.org This initial success spurred further research into adamantane-containing compounds, leading to the development of drugs for a wide range of conditions, including diabetes (vildagliptin, saxagliptin) and acne (adapalene). mdpi.com When combined with an amide linkage, the adamantane group can be incorporated into a vast array of molecular architectures, leading to the discovery of potent and selective inhibitors of various enzymes, such as 11β-HSD1. nih.gov

Overview of Butanamide Derivatives as Pharmacological Scaffolds

Butanamide derivatives are a class of organic compounds that have demonstrated a broad spectrum of biological activities. ontosight.ai The butanamide core, a four-carbon amide chain, serves as a versatile scaffold that can be readily modified to interact with a variety of biological targets. ontosight.aidrugbank.com This has led to their investigation for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

The flexibility of the butanamide chain allows it to adopt different conformations, enabling it to fit into the binding sites of diverse proteins. This structural adaptability, combined with the ease of chemical modification, makes butanamide derivatives a valuable starting point for the development of new drugs. For instance, a butanamide derivative, S 19812, has been identified as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, highlighting its potential as an anti-inflammatory agent. nih.gov

Rationale for Investigating N-(2-adamantyl)-4-phenylbutanamide Analogues

The investigation of analogues of this compound is driven by the desire to combine the advantageous properties of both the adamantane and butanamide moieties. nih.govmdpi.com The adamantane group can enhance the pharmacological properties of the butanamide scaffold, while the butanamide linker provides a versatile platform for introducing further chemical diversity. ontosight.aimdpi.com

By synthesizing and screening a library of this compound analogues, researchers can systematically explore the structure-activity relationships (SAR) of this chemical class. This involves making small, targeted changes to the molecule—for example, by adding different substituents to the phenyl ring or modifying the length of the butanamide chain—and then assessing the impact of these changes on biological activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Significance of Structural Diversity in this compound Research

Structural diversity is a critical element in the successful development of new drugs. In the context of this compound research, creating a wide range of structurally diverse analogues is essential for several reasons. Firstly, it increases the chances of discovering a compound with the desired biological activity. The specific interactions between a drug and its target are highly dependent on the three-dimensional shape and chemical properties of the drug molecule. By exploring a broad range of chemical space, researchers can increase the probability of finding a molecule that is a perfect fit for its target.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c22-19(8-4-7-14-5-2-1-3-6-14)21-20-17-10-15-9-16(12-17)13-18(20)11-15/h1-3,5-6,15-18,20H,4,7-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDYPUNADFHEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of N 2 Adamantyl 4 Phenylbutanamide

Established and Novel Synthetic Pathways for the Core N-(2-adamantyl)-4-phenylbutanamide Structure

Amide Bond Formation Strategies in this compound Synthesis

The formation of the amide linkage is a cornerstone of organic synthesis. For a sterically hindered amine like 2-adamantanamine, the choice of coupling method is critical to achieving good yields. Several established and modern amidation protocols are applicable.

A common and effective method involves the use of coupling reagents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) youtube.com, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various uronium salts like HATU and HBTU are widely employed in amide synthesis. For instance, a plausible route would involve the reaction of 4-phenylbutanoic acid with EDC in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA), followed by the addition of 2-adamantanamine. A convenient protocol for the amidation of electron-deficient amines and functionalized carboxylic acids utilizes 1 equivalent of EDC and 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt.

Another approach is the acid chloride method , where 4-phenylbutanoic acid is converted to the more reactive 4-phenylbutanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then react directly with 2-adamantanamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Catalytic direct amidation represents a more atom-economical and environmentally benign approach. Boronic acid catalysts, for example, have been shown to facilitate the direct coupling of carboxylic acids and amines under mild conditions. organic-chemistry.org A proposed catalytic cycle for boronic acid-mediated amidation is presented below:

A proposed catalytic cycle for boronic acid-mediated amidation.

A proposed catalytic cycle for boronic acid-mediated amidation.Furthermore, manganese compounds have been reported to catalyze the Ritter reaction of 1-haloadamantanes with nitriles to form N-(adamantan-1-yl)amides, suggesting that metal-catalyzed approaches could be explored for the synthesis of 2-adamantyl amides as well. researchgate.net

| Amidation Method | Reagents | Key Features | Potential Applicability |

| Coupling Reagents | EDC/HOBt, DCC, HATU, HBTU | Mild conditions, high yields | Well-suited for sterically hindered amines like 2-adamantanamine. |

| Acid Chloride | Thionyl chloride, Oxalyl chloride | High reactivity of acyl chloride | A classic and often reliable method. |

| Catalytic Direct Amidation | Boronic acid catalysts | Atom-economical, milder conditions | A "greener" alternative to traditional methods. |

| Ritter-Type Reaction | Manganese catalysts (for related systems) | Metal-catalyzed C-N bond formation | Potential for novel synthetic routes. |

This table summarizes various amide bond formation strategies applicable to the synthesis of this compound.

Stereoselective and Enantioselective Synthesis Approaches Relevant to Phenylbutanamide Derivatives

While this compound itself is achiral, the introduction of substituents on the butanamide linker can create stereocenters. For instance, a substituent at the 2-position of the butanamide chain would render the molecule chiral. The stereoselective synthesis of such derivatives is crucial for investigating the impact of stereochemistry on biological activity.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, a chiral auxiliary attached to the 4-phenylbutanoic acid precursor could direct the stereoselective alkylation at the 2-position. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-substituted 4-phenylbutanoic acid, which can then be coupled with 2-adamantanamine.

Asymmetric catalysis offers a more elegant and efficient strategy. For example, the asymmetric hydrogenation of an appropriately substituted α,β-unsaturated carboxylic acid precursor could establish the desired stereocenter. Similarly, enantioselective conjugate addition reactions to α,β-unsaturated esters or amides are powerful tools for creating chiral centers.

For related structures like pyrrolidines, which share a five-membered ring structure that can be conceptually related to a constrained butanamide, diastereoselective 1,3-dipolar cycloadditions have been employed to generate multiple stereocenters with high control. sigmaaldrich.com Such strategies, while not directly applicable, highlight the advanced stereoselective methods available in modern organic synthesis that could be adapted for phenylbutanamide derivatives.

Modern Catalytic Methods for this compound Precursors

Synthesis of 2-Adamantanamine: 2-Adamantanamine is typically prepared from adamantanone. A common method involves the reductive amination of adamantanone, where the ketone is reacted with an ammonia (B1221849) source in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. Another route involves the formation of an oxime from adamantanone, followed by its reduction to the amine. A process for the manufacture of adamantanamines involves reacting a corresponding adamantane (B196018) derivative with thiourea, followed by an acid treatment. frontiersin.org

Synthesis of 4-Phenylbutanoic Acid: Modern catalytic methods for the synthesis of 4-phenylbutanoic acid often employ Friedel-Crafts-type reactions. A patented method describes the reaction of benzene (B151609) with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by neutralization with a base. nih.govacs.org This reaction proceeds via a Friedel-Crafts acylation mechanism.

An alternative route involves the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640) to form 4-oxo-4-phenylbutanoic acid, which is then reduced to 4-phenylbutanoic acid. google.com The reduction of the ketone can be achieved through various methods, including Clemmensen reduction (using zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

| Precursor | Synthetic Method | Catalyst/Reagents | Key Advantages |

| 2-Adamantanamine | Reductive amination of adamantanone | Ammonia source, reducing agent (e.g., NaBH₃CN) | Direct conversion of the ketone to the amine. |

| 2-Adamantanamine | From adamantanone via the oxime | Hydroxylamine, reducing agent | A two-step but often high-yielding process. |

| 4-Phenylbutanoic Acid | Friedel-Crafts reaction | Benzene, γ-butyrolactone, Lewis acid (e.g., AlCl₃) | Direct and efficient route. nih.govacs.org |

| 4-Phenylbutanoic Acid | Friedel-Crafts acylation and reduction | Benzene, succinic anhydride, AlCl₃; then reduction | A two-step process allowing for intermediate purification. google.com |

This table outlines modern catalytic methods for the synthesis of the key precursors of this compound.

Rational Design and Synthesis of this compound Analogues

The modular nature of this compound allows for systematic structural modifications to explore structure-activity relationships for various potential applications.

Systematic Modification of the Phenyl Ring

The phenyl ring of this compound is a prime target for modification to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce a variety of substituents onto the phenyl ring of 4-phenylbutanoic acid or its derivatives before the amidation step.

For instance, the synthesis of N-(2-hydroxy-4- or 5-nitrophenyl)benzamides and phenylacetamides demonstrates the feasibility of introducing nitro groups onto the phenyl ring, which can subsequently be reduced to amino groups, providing a handle for further derivatization. researchgate.net The design and synthesis of N-phenyl-4-(2-phenylsulfonamido)-benzamides also highlights the potential for introducing more complex substituents.

In a related context, the synthesis of trypanocidal derivatives incorporating a 1-(4-phenyl)adamantane core showcases how the phenyl ring can be functionalized to append other pharmacophoric groups. This suggests that similar strategies could be applied to the this compound scaffold.

Derivatization at the Butanamide Linker

The butanamide linker offers several positions for derivatization. The methylene (B1212753) groups of the butane (B89635) chain can be functionalized, for example, by introducing alkyl or functional groups at the α- or β-positions. This can be achieved by starting with appropriately substituted 4-phenylbutanoic acid precursors.

Furthermore, the amide bond itself can be considered a point of modification. The concept of bioisosteric replacement is a powerful strategy in medicinal chemistry to improve pharmacokinetic properties or to explore new binding interactions. acs.org For example, the amide bond could be replaced with other functional groups such as esters, sulfonamides, or reversed amides. The amide-to-ester substitution has been explored as a strategy to optimize the permeability and cellular activity of bioactive compounds. google.com

Exploration of Substitutions on the Adamantyl Moiety

The adamantane cage offers several positions for substitution, allowing for fine-tuning of a molecule's physicochemical properties. Research into related structures, such as 4-(2-adamantyl)phenylalkylamines, provides a blueprint for potential modifications of the this compound scaffold. The C-2 position of the adamantane skeleton is a key site for introducing chemical diversity. researchgate.neteurekaselect.com

The synthesis of such derivatives often begins with 2-adamantanone, which can react with organometallic reagents like p-bromophenyllithium. The resulting tertiary alcohol can then be reduced, for example with triethylsilane in the presence of trifluoroacetic acid, to yield the C-2 substituted adamantane core. researchgate.net This core can then be elaborated into the final amine or amide. This approach highlights a viable pathway to generate a series of analogs with substituents directly on the adamantyl group, which could then be coupled with 4-phenylbutanoic acid or its derivatives to produce novel this compound compounds.

Table 1: Examples of C-2 Adamantyl Substitution Strategies

| Starting Material | Reagent | Intermediate Product | Final Product Class |

|---|---|---|---|

| 2-Adamantanone | p-Tolylmagnesium bromide | 2-(p-tolyl)-2-adamantanol | 4-(2-Adamantyl)phenylalkylamines |

This table illustrates synthetic pathways for modifying the adamantyl group at the C-2 position, based on methodologies for related compounds. researchgate.net

Incorporating Diverse Chemical Motifs for Library Generation

Generating chemical libraries with structural diversity is fundamental to drug discovery. For this compound, this can be achieved by modifying either the adamantyl portion, as discussed previously, or the 4-phenylbutanamide (B72729) portion. A common strategy involves the amidation of a carboxylic acid with a variety of amines or, conversely, the acylation of an amine with various carboxylic acids. nih.gov

For instance, a library could be constructed by reacting 2-aminoadamantane (B82074) with a collection of substituted 4-phenylbutanoic acids. Alternatively, 4-phenylbutanoic acid can be activated and then reacted with a library of substituted 2-aminoadamantanes. The synthesis of phenylacetamide derivatives through the coupling of 4-fluorophenylacetic acid with various anilines using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) serves as a pertinent example of this library-generating methodology. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around the parent compound to identify derivatives with improved properties.

Table 2: Potential Diversification Points for Library Generation

| Scaffold Component | Potential Modifications | Example Building Blocks |

|---|---|---|

| Adamantyl Moiety | Substitution at C-2 or other positions | Hydroxylated, alkylated, or halogenated 2-aminoadamantanes |

| Phenyl Ring | Substitution (ortho, meta, para) | 4-(p-chlorophenyl)butanoic acid, 4-(m-methoxyphenyl)butanoic acid |

| Butanamide Linker | Altering chain length or rigidity | 3-Phenylpropanoic acid, 5-phenylpentanoic acid |

This table outlines key areas on the this compound scaffold for chemical modification to generate a diverse library of analogs.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is crucial for reducing environmental impact and improving efficiency. This involves using less hazardous chemicals, minimizing waste, and designing energy-efficient processes.

Solvent-Free and Mechanochemical Approaches

A significant advancement in green synthesis is the use of solvent-free reaction conditions. researchgate.net Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling), is a particularly promising solventless technique. rsc.org This method can lead to higher yields, shorter reaction times, and the formation of products that are inaccessible through traditional solution-phase synthesis. nih.gov

The synthesis of amides, central to forming this compound, has been successfully demonstrated using mechanochemistry. For example, the aminolysis of lactones with amines can be carried out in a planetary ball mill under solvent-free conditions to produce N-alkyl-amide derivatives in excellent yields. rsc.org This strategy could be directly adapted for the synthesis of the target compound by milling 4-phenylbutanoic acid with 2-aminoadamantane, potentially with a suitable catalyst. This avoids the use of large volumes of hazardous organic solvents, which are a major source of chemical waste. otago.ac.nz

Atom Economy and Sustainability Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The direct amidation of 4-phenylbutanoic acid with 2-aminoadamantane represents a highly atom-economical route to this compound. The only byproduct in this reaction is water, leading to a high theoretical atom economy.

Reaction: C₁₀H₁₇N + C₁₀H₁₂O₂ → C₂₀H₂₉NO + H₂O

Table 3: Theoretical Atom Economy Calculation

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 2-Aminoadamantane | C₁₀H₁₇N | 151.25 |

| 4-Phenylbutanoic Acid | C₁₀H₁₂O₂ | 164.20 |

| Total Reactant Mass | 315.45 | |

| This compound | C₂₀H₂₉NO | 299.45 |

| Atom Economy | (299.45 / 315.45) * 100 | ~94.9% |

This table demonstrates the high atom economy of the direct amidation synthesis route.

By combining a high atom economy reaction with a solvent-free methodology like mechanochemistry, the synthesis of this compound can be made significantly more sustainable. This approach minimizes waste at the atomic level (high atom economy) and at the process level (no solvent waste), aligning with the key goals of green chemistry.

Molecular Interactions and Preclinical Biological Activities of N 2 Adamantyl 4 Phenylbutanamide

Elucidation of Molecular Targets and Mechanisms of Action

The potential molecular targets and mechanisms of action of N-(2-adamantyl)-4-phenylbutanamide can be inferred by examining its structural components and the known activities of similar molecules.

Identification of Receptor Binding Profiles and Selectivity

The binding profile of a ligand is crucial for understanding its biological function. nih.gov For this compound, the adamantyl group likely plays a significant role in receptor binding. The bulky and hydrophobic nature of the adamantane (B196018) cage can lead to strong van der Waals interactions with hydrophobic pockets within a receptor's binding site.

Studies on other adamantane-containing compounds have demonstrated their potential to interact with various receptors. For instance, certain adamantane derivatives have been investigated for their affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of cellular functions and are targets for cancer therapy. researchgate.net The phenylalkylamine portion of this compound could also contribute to binding at receptors that recognize this scaffold.

The selectivity of this compound for specific receptors would depend on the precise geometry and physicochemical properties of the binding pocket. The combination of the rigid adamantyl group and the more flexible phenylbutanamide chain could allow for a specific orientation within a target receptor, potentially leading to selective binding over other receptors.

Enzyme Inhibition Kinetics and Characterization

Enzyme inhibition is a common mechanism of drug action. khanacademy.orglibretexts.org this compound could potentially act as an enzyme inhibitor, and its kinetic profile would reveal the nature of this inhibition.

Competitive Inhibition: If the compound structurally resembles the natural substrate of an enzyme, it might compete for the same active site. libretexts.org In this scenario, the inhibitor binds reversibly to the active site, preventing the substrate from binding. nih.gov This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km) with no change in the maximum reaction velocity (Vmax). nih.gov

Non-competitive Inhibition: The compound could bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. khanacademy.orglibretexts.org In this case, the inhibitor does not compete with the substrate, and as a result, Vmax is lowered while Km remains unchanged. libretexts.org

Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate complex. khanacademy.org This type of inhibition leads to a decrease in both Vmax and Km. khanacademy.org

A hypothetical kinetic analysis of this compound as an enzyme inhibitor is presented in the table below, illustrating how different inhibition types would affect key kinetic parameters.

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

| Competitive | Unchanged | Increased | Active Site |

| Non-competitive | Decreased | Unchanged | Allosteric Site |

| Uncompetitive | Decreased | Decreased | Enzyme-Substrate Complex |

Modulation of Intracellular Signaling Cascades

By binding to receptors or inhibiting enzymes, this compound could modulate various intracellular signaling cascades. For example, if it were to inhibit a kinase, it could disrupt phosphorylation-dependent signaling pathways that are crucial for cell growth, differentiation, and survival.

Research on adamantane-based compounds has shown their potential to act as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen conditions, which is often upregulated in cancer. nih.gov By inhibiting HIF-1α, such compounds can interfere with tumor angiogenesis and growth. nih.gov If this compound were to exhibit similar activity, it would likely impact the signaling pathways regulated by HIF-1α.

Protein-Ligand Interaction Studies

Understanding the specific interactions between a ligand and its protein target is fundamental to drug design. nih.govnih.gov For this compound, these interactions would be a combination of hydrophobic and potentially hydrogen bonding interactions.

Hydrophobic Interactions: The adamantyl and phenyl groups are highly lipophilic and would favorably interact with hydrophobic residues (e.g., valine, leucine, isoleucine, phenylalanine) in a protein's binding pocket. nih.gov

Hydrogen Bonding: The amide linkage (-CONH-) in the molecule can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.gov These interactions with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) can significantly contribute to the binding affinity and specificity. nih.gov

Computational docking studies could be employed to model the binding pose of this compound within a target protein's active site, providing insights into the specific amino acid residues involved in the interaction.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Mapping Pharmacophoric Features Essential for Activity

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov For this compound, the key pharmacophoric features would likely include:

The Hydrophobic Adamantyl Group: This bulky group is likely a critical anchor, fitting into a hydrophobic pocket of the target protein. Its size and rigidity can confer selectivity.

The Aromatic Phenyl Ring: This group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site. The position and nature of substituents on this ring would be expected to significantly influence activity.

The Alkyl Chain: The length and flexibility of the butanamide chain can influence the distance and orientation between the adamantyl and phenyl groups, which is often critical for optimal interaction with a target.

A hypothetical SAR summary for analogues of this compound is presented below, based on general principles of medicinal chemistry.

| Modification | Predicted Effect on Activity | Rationale |

| Adamantyl Group | ||

| Replacement with smaller alkyl group | Decrease | Reduced hydrophobic interaction and loss of specific shape complementarity. |

| Introduction of polar substituents | Decrease or change in selectivity | Disruption of hydrophobic interactions. |

| Phenyl Ring | ||

| Introduction of electron-withdrawing groups | May increase or decrease | Alters electronic properties and potential for hydrogen bonding. |

| Introduction of electron-donating groups | May increase or decrease | Alters electronic properties and potential for steric hindrance. |

| Amide Linker | ||

| Replacement with an ester or ketone | Decrease | Loss of hydrogen bonding capability. |

| N-methylation | Decrease | Loss of hydrogen bond donor capability. |

| Alkyl Chain | ||

| Shortening or lengthening | Decrease | Suboptimal positioning of pharmacophoric groups. |

Influence of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can significantly impact its biological activity. nih.govmdpi.com This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to specific interactions with only one enantiomer or diastereomer of a chiral drug. nih.gov In the case of this compound and its analogs, the adamantane cage and any substituted chiral centers introduce chirality that can lead to differential biological efficacy between stereoisomers.

While specific studies on the stereoisomers of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are well-established. nih.gov For a chiral molecule to exert its effect, its three-dimensional structure must complement the binding site of its biological target. nih.gov One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all, resulting in reduced or no activity. nih.govmdpi.com In some instances, the "inactive" enantiomer can even contribute to undesirable side effects. nih.gov

Research on related adamantane derivatives highlights the importance of stereochemistry. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that their uptake is likely mediated by a stereoselective transport system. mdpi.com Molecular modeling further revealed that while stereochemistry influenced target binding for some derivatives, it resulted in significant differences in antimalarial activity across all subclasses, underscoring the role of stereoselective uptake. mdpi.com This underscores that the orientation of the adamantyl group and other substituents in space is a critical determinant of biological function.

Impact of Substituent Electronic and Steric Properties

The biological activity of this compound analogs is profoundly influenced by the electronic and steric properties of substituents on both the adamantane and phenyl moieties. These properties dictate how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Electronic Effects: The electronic properties of substituents, which relate to their ability to donate or withdraw electron density, can alter the polarity and reactivity of the molecule. For instance, nitration of adamantyl phthalimidines has been shown to enhance anti-nitrite activity, suggesting that the electron-withdrawing nitro group plays a key role in this specific biological effect. nih.gov Conversely, in the same study, nitration had a marginal effect on TNF-α activity, indicating that different biological activities can be selectively modulated by electronic modifications. nih.gov

Steric Effects: Steric properties refer to the size and shape of the substituents, which can influence how well the molecule fits into its binding site. The bulky nature of the adamantyl group itself is a significant feature. nih.gov Studies on adamantane derivatives have shown that increasing the steric bulk around the pharmacophore can lead to varied outcomes. For example, in a series of adamantyl phthalimidines, progressively increasing the bulk from a noradamantyl to a 2-adamantyl and then to an alkyl-adamantyl group led to a steady decrease in nitrite (B80452) levels, while TNF-α levels remained relatively constant. nih.gov This suggests that steric hindrance can be strategically employed to fine-tune the biological activity profile of these compounds. However, it is not always a simple correlation; in some cases, bulky substituents are well-tolerated and can even increase the apparent affinity of the compound for its target. researchgate.net

In Vitro Pharmacological Characterization in Cellular Systems

The in vitro pharmacological characterization of this compound and its analogs in cellular systems is a critical step in understanding their therapeutic potential. This involves assessing their effects on cellular functions and their activity in disease-relevant cell models.

Assessment of Cellular Functional Modulation (e.g., specific cellular pathways)

Research has demonstrated that adamantane-containing compounds can modulate various cellular pathways. For instance, certain adamantane derivatives have been shown to inhibit the activity of the deubiquitinating enzyme USP1/UAF1, which is a key regulator of the DNA damage response. nih.gov This inhibition leads to an increase in monoubiquitinated PCNA (Ub-PCNA) levels, a marker of DNA damage, and subsequently to decreased cell survival in cancer cells. nih.gov

In the context of cancer, some adamantane phenylalkylamines have been found to induce apoptosis (programmed cell death) and activate caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Furthermore, these compounds can cause cell cycle arrest at the sub-G1 phase, preventing cancer cell proliferation. nih.govnih.gov

Another area of investigation is the effect of these compounds on ion channels. Some adamantane derivatives act as inhibitors of Kv7.1/KCNE1 potassium channels, altering their activation kinetics and shifting their voltage-dependence. researchgate.net This modulation of ion channel function can have significant implications for cellular excitability and signaling.

Investigation in Disease-Relevant Cell Culture Models (e.g., neurodegenerative, inflammatory, cancer models)

The therapeutic potential of this compound analogs has been explored in a variety of disease-relevant cell culture models.

Cancer Models: A significant body of research focuses on the anticancer activity of these compounds. They have shown antiproliferative activity against a range of cancer cell lines, including those for colon carcinoma (HCT 116), lung carcinoma (H 460), breast carcinoma (MCF-7), chronic myelogenous leukemia (K562), ovarian cancer (IGROV-1), pancreatic cancer, and prostate cancer. nih.govnih.goveurekaselect.comnih.govresearchgate.net The cytotoxic effects in these models are often observed after a specific duration of exposure, for example, 48 hours. nih.gov

Neurodegenerative Disease Models: The adamantane scaffold is a known pharmacophore for drugs used in neurodegenerative diseases. nih.govmdpi.com Analogs of this compound are being investigated for their potential in conditions like Alzheimer's disease. nih.gov Some compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's therapy, and modulate neurotransmitter levels in preclinical models. nih.gov Additionally, some derivatives exhibit neuroprotective properties by reducing levels of inflammatory mediators like TNF-α and nitrite in cellular models of neuroinflammation. nih.gov

Inflammatory Models: The anti-inflammatory potential of these compounds is also under investigation. As mentioned, adamantyl phthalimidines have been shown to reduce the secretion of TNF-α and nitrite in lipopolysaccharide (LPS)-challenged cells, a common in vitro model for inflammation. nih.gov

The table below summarizes the in vitro activity of some adamantane derivatives in various cancer cell lines.

| Compound/Analog | Cell Line | Disease Model | Observed Effect | Reference |

| Adamantyl Pyridin-4-ones | HCT 116 | Colon Carcinoma | Antiproliferative activity | nih.gov |

| Adamantyl Pyridin-4-ones | H 460 | Lung Carcinoma | Antiproliferative activity | nih.gov |

| Adamantyl Pyridin-4-ones | MCF-7 | Breast Carcinoma | Antiproliferative activity | nih.gov |

| Adamantyl Pyridin-4-ones | K562 | Chronic Myelogenous Leukemia | Antiproliferative activity | nih.gov |

| Adamantane Phenylalkylamine (4a) | Pancreatic, Prostate, Leukemia, Ovarian cancer cell lines | Pancreatic, Prostate, Leukemia, Ovarian Cancer | In vivo anticancer profile, apoptosis, caspase-3 activation, cell cycle inhibition | nih.gov |

| 4-(1-adamantyl)-4,4-diarylbutylamine (1a) | IGROV-1 | Ovarian Cancer | In vivo anticancer profile | nih.gov |

| 4-(2-adamantyl)phenylalkylamines | Four different tumor cell lines | Cancer | Antiproliferative activity | eurekaselect.comresearchgate.net |

High-Throughput Screening and Lead Identification Strategies

High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying promising lead compounds from large chemical libraries. nih.govnih.gov This approach allows for the rapid testing of thousands of compounds for their ability to modulate a specific biological target or cellular process. nih.govmdpi.com For a compound family like this compound, HTS can be employed to screen for analogs with improved potency, selectivity, or other desirable properties.

The process often begins with the screening of a diverse compound library against a specific target, such as an enzyme or receptor. drugdiscoverychemistry.com Hits from the primary screen are then subjected to further validation and dose-response analysis to confirm their activity and determine their potency. nih.gov

Lead identification strategies for adamantane-based compounds often involve a combination of HTS and rational drug design. researchgate.netchemrxiv.org Once an initial hit is identified, medicinal chemists can synthesize a focused library of analogs with systematic modifications to the adamantane core, the phenyl group, and the linker region. nih.govresearchgate.net This allows for the exploration of the structure-activity relationship (SAR) and the optimization of the lead compound's properties. nih.gov For example, fragment-based screening can be used to identify small molecular fragments that bind to the target, which can then be elaborated into more potent lead compounds. drugdiscoverychemistry.com

In Vivo Preclinical Efficacy and Pharmacodynamic Evaluation in Animal Models

Following promising in vitro results, the evaluation of this compound analogs in in vivo animal models is a crucial step to assess their efficacy and pharmacodynamic properties in a whole-organism context. These studies provide valuable information on how the compound behaves in a living system, including its therapeutic effects and its impact on biological processes.

Several studies have reported the in vivo preclinical efficacy of adamantane derivatives in various disease models. For instance, certain adamantane phenylalkylamines have demonstrated significant in vivo anticancer activity in xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov One particular analog, referred to as 4a in a study, showed a notable anticancer profile against pancreatic, prostate, leukemia, and ovarian cancer cell line xenografts. nih.gov Another analog, 1a (a 4-(1-adamantyl)-4,4-diarylbutylamine), exhibited an interesting in vivo anticancer profile against the IGROV-1 ovarian cancer cell line. nih.gov

Beyond cancer, adamantane derivatives have also been evaluated in animal models of other conditions. For example, myrtenal-adamantane conjugates have been shown to alleviate dementia in a rat model of Alzheimer's disease. nih.gov These compounds were able to restore memory deficits induced by scopolamine (B1681570) and exhibited neuroprotective effects. nih.gov

Pharmacodynamic studies in these animal models aim to understand the relationship between the drug concentration at the site of action and the observed therapeutic effect. This can involve measuring biomarkers related to the disease process. For example, in the anticancer studies, the activation of caspase-3 and the inhibition of the cell cycle at the sub-G1 level were observed in vivo, providing insights into the mechanism of action. nih.gov Furthermore, some of these compounds have shown analgesic properties in animal models of neuropathic pain, a common complication of cancer and its treatment. nih.govmdpi.com

The table below provides a summary of the in vivo preclinical efficacy of selected adamantane derivatives.

| Compound/Analog | Animal Model | Disease/Condition | Key Findings | Reference |

| Adamantane Phenylalkylamine (4a) | Mice (xenograft) | Pancreatic, Prostate, Leukemia, Ovarian Cancer | Significant anticancer profile, apoptosis induction, caspase-3 activation, cell cycle inhibition, potential antimetastatic and analgesic activities | nih.gov |

| 4-(1-adamantyl)-4,4-diarylbutylamine (1a) | Mice (xenograft) | Ovarian Cancer (IGROV-1 cell line) | Interesting anticancer profile, analgesic activity against neuropathic pain | nih.gov |

| Myrtenal-Adamantane Conjugates | Rats (scopolamine-induced dementia) | Alzheimer's-type Dementia | Restored memory, AChE-inhibitory activity, antioxidant properties, modulation of neurotransmitters | nih.gov |

No Publicly Available Preclinical Data on this compound

Following a comprehensive search of publicly available scientific literature, no specific preclinical data regarding the target engagement, functional outcomes in animal models, or pharmacodynamic biomarkers for the chemical compound this compound could be identified.

This absence of information prevents the creation of a detailed article covering the requested sections on its molecular interactions and preclinical biological activities. Scientific research on this specific compound may be limited, not yet published, or conducted under a different nomenclature not readily accessible through public databases. Therefore, the subsections on the assessment of target engagement in relevant animal models and the analysis of pharmacodynamic biomarkers in preclinical studies cannot be populated with the required detailed research findings and data tables.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the pharmacological properties of this compound. Without such foundational studies, any discussion of its in vivo effects remains speculative.

Computational Chemistry and Molecular Modeling for N 2 Adamantyl 4 Phenylbutanamide

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design methodologies are instrumental when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(2-adamantyl)-4-phenylbutanamide Series

QSAR models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. The development of a robust QSAR model for a series of this compound analogs would require a dataset of compounds with experimentally determined biological activities. Such a study would involve the calculation of various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and the subsequent generation of a predictive model. At present, no such QSAR studies have been reported for this compound and its derivatives.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. A pharmacophore model derived from a set of active analogs of this compound could be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar biological effects. Currently, there is no published literature on the development of a pharmacophore model for this specific compound.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of a biological target is available, structure-based drug design techniques can provide profound insights into the molecular interactions between a ligand and its receptor, guiding the design of more potent and selective molecules.

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this would involve docking the compound into the active site of a putative protein target to predict its binding conformation and affinity. The scientific literature, however, lacks any reports of molecular docking simulations performed with this compound.

Molecular Dynamics (MD) Simulations of this compound in Protein Binding Sites

Molecular dynamics simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. An MD simulation of this compound within a protein binding site would be a logical follow-up to molecular docking studies to validate the predicted binding mode and assess the flexibility of the ligand-protein complex. To date, no such MD simulation studies have been published.

In Silico Prediction of Interaction Mechanisms

The prediction of detailed interaction mechanisms, such as identifying key amino acid residues involved in binding and characterizing the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), is a primary goal of SBDD. Without molecular docking or MD simulation data, the specific in silico prediction of the interaction mechanisms for this compound remains purely speculative.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational tools offer a sophisticated platform to estimate the ADME profile of a molecule based on its structure. These predictions are derived from algorithms trained on large datasets of experimentally determined properties. For this compound, a predictive analysis suggests a profile characterized by good absorption and distribution, but also a susceptibility to metabolic breakdown.

Computational Assessment of Membrane Permeability and Transport

The ability of a drug to cross cellular membranes is fundamental to its absorption and distribution. This property is largely influenced by its physicochemical characteristics, such as lipophilicity (logP), aqueous solubility, and the presence of hydrogen bond donors and acceptors.

The adamantane (B196018) moiety is a well-known structural feature used in medicinal chemistry to enhance the lipophilicity of compounds, thereby often improving their ability to cross biological membranes. Studies on structurally related N-(1-adamantylcarbamothioyl)benzamides have indicated that the presence of the adamantane group leads to high predicted permeability. farmaciajournal.com This is attributed to the lipophilic and rigid nature of the adamantane cage. nih.gov

Below is an interactive table summarizing the predicted physicochemical and permeability properties of this compound, based on computational models and data from structurally similar compounds.

Table 1: Predicted Physicochemical and Permeability Properties of this compound

| Property | Predicted Value/Classification | Rationale/Basis of Prediction |

| Molecular Weight | ~325 g/mol | Calculated from chemical structure. |

| LogP (Octanol/Water Partition Coefficient) | High (> 4) | The lipophilic adamantyl and phenyl groups are major contributors. |

| Aqueous Solubility | Low | High lipophilicity generally correlates with lower aqueous solubility. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Based on the chemical structure. |

| Hydrogen Bond Acceptors | 1 (Carbonyl O) | Based on the chemical structure. |

| Caco-2 Permeability | High | The high lipophilicity and structural features suggest good passive diffusion across this intestinal cell model. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The high lipophilicity and lack of polar functional groups are indicators of potential CNS penetration. |

Note: The values in this table are predictive and based on computational models and analysis of structurally related compounds. They have not been experimentally verified for this compound.

Predictive Modeling for Metabolic Stability and Metabolite Identification

The metabolic stability of a drug determines its half-life in the body and the potential for the formation of active or toxic metabolites. In silico tools can predict which parts of a molecule are most likely to be metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, metabolic transformations are anticipated at several sites. The adamantyl group, while generally increasing metabolic stability, is itself susceptible to oxidation. Hydroxylation of the adamantane cage is a common metabolic pathway for adamantane-containing drugs. nih.gov

The phenylbutanamide portion of the molecule also presents several potential sites for metabolism. Studies on compounds with similar substructures, such as fentanyl analogs containing a butanamide side chain, have shown that hydroxylation can occur on the alkyl chain. nih.gov Furthermore, the amide bond itself can be a site for hydrolysis, although this is often a slower metabolic process. N-dealkylation at the amide nitrogen is another possible metabolic route.

Predictive models suggest that the primary routes of metabolism for this compound will involve oxidation of both the adamantyl and phenylbutanamide moieties.

The following interactive table outlines the predicted metabolic pathways and resulting metabolites for this compound.

Table 2: Predicted Metabolic Pathways and Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite(s) | Predicted Site of Metabolism | Primary Enzymes Involved (Predicted) |

| Adamantyl Hydroxylation | Hydroxy-N-(2-adamantyl)-4-phenylbutanamide | Tertiary (bridgehead) carbons of the adamantyl group | CYP3A4, CYP2D6 |

| Alkyl Chain Hydroxylation | N-(2-adamantyl)-hydroxy-4-phenylbutanamide | Carbon atoms of the butanamide chain | CYP3A4, CYP2C9 |

| Aromatic Hydroxylation | N-(2-adamantyl)-4-(hydroxyphenyl)butanamide | Phenyl ring | CYP2D6, CYP2C9 |

| Amide Hydrolysis | 2-Adamantylamine and 4-Phenylbutanoic acid | Amide bond | Amidases |

| N-Dealkylation | 4-Phenylbutanamide (B72729) and 2-Adamantanone | Amide nitrogen linkage (less common) | CYP enzymes |

Note: The information in this table is based on predictive models and data from structurally analogous compounds and has not been experimentally confirmed for this compound.

Advanced Analytical and Bioanalytical Methodologies in N 2 Adamantyl 4 Phenylbutanamide Research

Spectroscopic Characterization for Structural Elucidation of Novel N-(2-adamantyl)-4-phenylbutanamide Analogues

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of novel synthetic compounds. In the context of this compound analogues, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide detailed insights into their molecular architecture.

High-Resolution NMR Spectroscopy for Complex Structures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel this compound analogues. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of synthesized compounds.

In ¹H NMR spectra of N-adamantyl-N-phenyl amides, characteristic signals corresponding to the protons of the adamantyl cage, the phenyl ring, and the butanamide backbone are observed. The chemical shifts, splitting patterns, and integration of these signals provide a wealth of information about the molecular structure. For instance, the protons on the adamantyl moiety typically appear as a series of broad multiplets in the aliphatic region of the spectrum, while the aromatic protons of the phenyl group resonate in the downfield region. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. researchgate.net The distinct chemical shifts of the carbonyl carbon in the amide linkage, the carbons of the phenyl ring, and the unique carbons of the adamantyl cage serve as key diagnostic markers for structural confirmation. The characterization of adamantyl and di-adamantyl derivatives of various aromatic compounds by ¹H and ¹³C NMR has been extensively documented, providing a strong basis for the analysis of novel analogues. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantyl Protons | 1.5 - 2.5 | 25 - 50 |

| Phenyl Protons | 7.0 - 7.5 | 125 - 140 |

| Butanamide CH₂ Protons | 1.8 - 2.8 | 30 - 40 |

| Amide NH Proton | 7.5 - 8.5 | - |

| Amide C=O Carbon | - | 170 - 175 |

Note: The exact chemical shifts can vary depending on the specific substitution pattern of the analogue and the solvent used for analysis.

Mass Spectrometry for Purity and Metabolite Profiling in Preclinical Samples

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and purity of synthesized this compound analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. rsc.org

The fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI) or electrospray ionization (ESI), offer valuable structural information. nih.govrsc.org A common fragmentation pathway for amides involves the cleavage of the N-CO bond, leading to the formation of characteristic acylium ions. nih.govrsc.org The fragmentation of the adamantane (B196018) cage itself can also provide insights into the substitution pattern. researchgate.netcdnsciencepub.com

In preclinical research, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for metabolite profiling. nih.govresearchgate.nettechnologynetworks.com This technique allows for the separation of the parent drug from its metabolites in biological samples, such as plasma or liver microsomes, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.netnih.govyoutube.com Studies on adamantane-containing compounds have shown that hydroxylation of the adamantyl moiety is a common metabolic pathway. nih.gov The identification of such metabolites is crucial for understanding the drug's metabolic stability and potential for drug-drug interactions.

X-ray Crystallography for this compound Derivatives and Protein-Ligand Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. This technique is invaluable for confirming the stereochemistry and conformation of this compound derivatives. While obtaining suitable crystals can be a challenge, the resulting crystal structure offers an unparalleled level of detail about bond lengths, bond angles, and intermolecular interactions.

The structural analysis of adamantane-based derivatives by X-ray crystallography has been reported in the literature, providing insights into their conformational preferences and packing in the solid state. This information can be critical for understanding structure-activity relationships.

Furthermore, X-ray crystallography can be employed to study the interaction of this compound derivatives with their biological targets, such as enzymes or receptors. By co-crystallizing the ligand with the protein, it is possible to visualize the binding mode and the specific interactions that contribute to the ligand's affinity and selectivity. This information is instrumental in rational drug design and the optimization of lead compounds.

Chromatographic Methods for Purification and Quantitative Analysis in Research

Chromatographic techniques are essential for the purification of newly synthesized this compound analogues and for their quantitative analysis in various research settings.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity assessment of this compound and its analogues. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for the separation of these relatively nonpolar compounds. nih.govrsc.org

The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, gradient elution profile, and column temperature to achieve good resolution between the target compound and any impurities. nih.gov Amide-functionalized stationary phases can also be utilized to minimize unwanted interactions with reactive analytes and improve reproducibility. mtc-usa.com Once a method is established, the purity of a synthesized compound can be determined by calculating the peak area percentage of the main component. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 2: Typical HPLC Parameters for the Analysis of N-substituted Amides

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalytical Quantification in Preclinical Models

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the quantitative bioanalysis of this compound and its metabolites in preclinical studies. nih.gov This technique offers high sensitivity, selectivity, and throughput, making it ideal for analyzing complex biological matrices like plasma, blood, and tissue homogenates. nih.gov

The development of a quantitative LC-MS/MS method involves optimizing the chromatographic separation to minimize matrix effects and the mass spectrometric parameters to achieve the desired sensitivity and specificity. Multiple reaction monitoring (MRM) is a common acquisition mode used in quantitative bioanalysis, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This approach provides excellent selectivity and allows for accurate quantification even at low concentrations.

The validation of bioanalytical methods according to regulatory guidelines is crucial to ensure the reliability of the pharmacokinetic data generated in preclinical studies. This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability. The application of LC-MS/MS in the quantitative bioanalysis of small molecules in plasma is a well-established practice in drug development. nih.gov

Chiral Chromatography for Enantiomeric Separation and Purity

The stereochemistry of a molecule is a critical determinant of its biological activity. For chiral compounds such as this compound, the two enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in research and quality control. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most widely used and effective technique for this purpose. libretexts.orgresearchgate.net This method allows for the direct separation of enantiomers, enabling the determination of enantiomeric purity, which is crucial for assessing the efficacy and safety of a single-enantiomer product.

The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase. libretexts.org The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers. These diastereomeric complexes have different energies of interaction, resulting in different retention times and, thus, separation.

For a compound with the structural features of this compound—a bulky, rigid adamantyl group and an amide linkage—polysaccharide-based CSPs are often a suitable choice. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for separating a broad spectrum of chiral molecules, including amides. nih.govcapes.gov.br

The development of a chiral separation method for this compound would involve screening various polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), with different mobile phases. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time.

Detailed Research Findings

While specific chiral separation data for this compound is not extensively published, research on structurally similar adamantane-containing amides provides valuable insights. For instance, studies on the enantiomeric separation of various N-substituted amides have demonstrated the effectiveness of polysaccharide-derived CSPs. nih.govacs.org In a typical application, a solution of racemic this compound would be injected into an HPLC system equipped with a chiral column. The enantiomers would be separated based on their differential interaction with the CSP, and their elution would be monitored by a UV detector, likely at a wavelength where the phenyl group exhibits strong absorbance.

The following table represents a hypothetical, yet realistic, set of results from a successful chiral HPLC method developed for the analysis of this compound enantiomers.

Table 1: Representative Chiral HPLC Separation Data for this compound Enantiomers

| Parameter | Value |

| Chromatographic Conditions | |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (5 µm) |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention and Resolution Data | |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Purity Analysis of a Hypothetical Batch | |

| Peak Area (Enantiomer 1) | 99.5% |

| Peak Area (Enantiomer 2) | 0.5% |

| Enantiomeric Excess (ee) | 99.0% |

This data illustrates a well-resolved separation, as indicated by a resolution factor greater than 2.0, which ensures accurate quantification of each enantiomer. The enantiomeric excess (ee) is a measure of the purity of the sample with respect to its enantiomers and is calculated from the peak areas of the two enantiomers. Such a method would be invaluable for quality control during the synthesis and development of this compound.

Broader Research Applications and Future Directions for N 2 Adamantyl 4 Phenylbutanamide

N-(2-adamantyl)-4-phenylbutanamide as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. As a potent inhibitor of soluble epoxide hydrolase (sEH), this compound serves as an invaluable research tool for dissecting the physiological and pathological roles of the sEH enzyme and its substrates, the epoxyeicosatrienoic acids (EETs). By selectively blocking sEH activity, researchers can elevate endogenous EET levels and observe the downstream consequences, thereby clarifying the function of this signaling pathway in health and disease. nih.gov

The utility of sEH inhibitors as chemical probes has been demonstrated in numerous studies. For instance, the application of inhibitors has been crucial in validating sEH as a therapeutic target in conditions ranging from hypertension and inflammation to pain and neurodegenerative disorders. nih.govnih.govfrontiersin.orgmdpi.com In a study on Hashimoto's thyroiditis, the sEH inhibitor adamantyl-ureido-dodecanoic acid (AUDA) was used to demonstrate that blocking the enzyme could suppress key inflammatory signaling pathways, including the NF-κB p65 pathway, and reduce the expression of the chemokine CXCL10, highlighting a potential therapeutic target for the autoimmune disease. nih.gov Similarly, using sEH inhibitors in models of myocardial infarction has helped elucidate the role of the enzyme in cardiac remodeling and inflammation. nih.gov These examples underscore how a specific inhibitor like this compound can be employed to uncover and validate novel biological mechanisms.

Activity-based probes (ABPs) are specialized chemical probes that typically form a covalent bond with the active form of an enzyme, allowing for direct measurement of enzyme activity and target engagement. While specific ABPs derived directly from this compound are not widely documented, the sEH field has seen significant progress in developing such tools. These include fluorescent substrates that enable high-throughput screening for new inhibitors and direct visualization of enzyme activity. nih.govnih.gov For example, substrates like cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate have been developed for sensitive, fluorescence-based assays to quantify sEH activity and inhibition. nih.gov

More advanced probes, such as proteolysis-targeting chimeras (PROTACs), have also been developed for sEH. acs.orgbiorxiv.org PROTACs are bifunctional molecules that link a target-binding ligand to an E3 ubiquitin ligase recruiter, inducing the degradation of the target protein. An sEH-PROTAC offers a distinct advantage over a simple inhibitor by eliminating the entire protein, thereby ablating both its hydrolase and phosphatase functions and mimicking a genetic knockout. biorxiv.org The adamantane-amide scaffold of this compound is a suitable starting point for designing such advanced probes to further investigate sEH biology. acs.orgbiorxiv.org

| Probe Type | Example Compound/Substrate | Application | Reference |

|---|---|---|---|

| Fluorescent Substrate | Epoxy Fluor 7 | Convenient fluorescence-based method for detecting sEH activity in whole cells. | caymanchem.com |

| Fluorescent Substrate | cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC) | Used in highly sensitive in vitro inhibition assays to differentiate potent inhibitors. | nih.govacs.org |

| Spectrophotometric Substrate | 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC) | Standard assay for screening libraries of chemicals, though with lower sensitivity. | nih.gov |

| Proteolysis-Targeting Chimera (PROTAC) | t-TUCB-based PROTACs | Induces degradation of sEH protein in cells and in vivo, serving as a tool to study the effects of protein removal versus inhibition. | acs.org |

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating it is likely to have a therapeutic effect. Small molecule inhibitors are essential tools for this purpose. The use of various sEH inhibitors, which share the core functional motifs of this compound, has been instrumental in validating sEH as a drug target across multiple therapeutic areas. nih.govfrontiersin.org

Preclinical studies using sEH inhibitors in animal models provide strong evidence for the enzyme's role in disease. For example, inhibitors have been shown to be effective in models of:

Neuropathic Pain: Optimized sEH inhibitors demonstrated significantly improved efficacy in relieving pain perception in diabetic neuropathic rats compared to standard treatments. researchgate.net

Cardiovascular Disease: Treatment with sEH inhibitors was shown to be highly effective in preventing progressive cardiac remodeling after myocardial infarction in murine models. nih.gov

Autoimmune Disease: In a rat model of Hashimoto's thyroiditis, the sEH inhibitor AUDA effectively inhibited autoantibody production and key inflammatory markers. nih.gov

These studies, by demonstrating a clear beneficial outcome upon enzyme inhibition, validate sEH as a viable target. This compound, as a potential inhibitor, could be used in similar studies to further confirm these findings or explore the role of sEH in other pathologies.

Exploration of this compound in Emerging Research Areas (e.g., Chemical Genetics, Systems Biology)

Chemical genetics uses small molecules to perturb protein function in a manner analogous to genetic mutations, allowing for the study of biological processes with temporal and dosage control that genetic methods often lack. frontiersin.org this compound and other sEH inhibitors are ideal tools for chemical genetics. By inhibiting sEH, researchers can induce a specific biochemical change—the stabilization of EETs—and observe the resulting systemic effects on the organism.

This approach integrates well with systems biology, which aims to understand the complex interactions within biological systems. For instance, metabolomic profiling, a key technique in systems biology, has been used in conjunction with sEH inhibitor treatment. nih.gov These studies revealed that inhibiting sEH not only increases the EETs/DHETs ratio but also shifts the entire profile of inflammatory lipid mediators from one of inflammation towards resolution, providing a systems-level view of the compound's action. nih.gov Such research demonstrates that the impact of sEH inhibition extends beyond a single pathway, influencing a network of interconnected signaling lipids. This highlights the potential of using this compound to map the broader biological network in which sEH operates.

Development of Prodrug Strategies and Delivery Systems for Research Applications

A significant challenge in translating potent enzyme inhibitors into effective research tools or therapeutics is achieving suitable pharmacokinetic properties, such as solubility and oral bioavailability. nih.gov Prodrug strategies, where an inactive or less active compound is chemically modified to be converted into the active drug in vivo, are a common solution. nih.govbaranlab.org

This approach has been successfully applied to sEH inhibitors. For example, the potent inhibitor 12-(3-adamantane-1-yl-ureido)-dodecanoic acid (AUDA) has limited oral availability. To overcome this, an n-butyl ester prodrug (AUDA-nBE) was developed, which demonstrated improved pharmacokinetics suitable for in vivo applications. nih.gov The ester linkage is readily cleaved by endogenous esterases, releasing the active AUDA molecule. This strategy enhances bioavailability by masking the polar carboxylic acid group, thereby increasing lipophilicity and membrane permeability. nih.govnih.gov Given that this compound is an amide, similar prodrug approaches could be envisioned, such as modifications to the phenyl ring or adamantyl cage that could be enzymatically cleaved to release the active parent compound, thereby optimizing its utility for in vivo research.

Investigation of Synergistic Effects with Other Research Compounds

Investigating the synergistic effects between different compounds can reveal novel therapeutic strategies and provide deeper insights into biological pathways. Research has shown that sEH inhibitors can act synergistically with inhibitors of other branches of the arachidonic acid cascade. nih.gov

A notable example is the synergy observed between sEH inhibitors and cyclooxygenase (COX) inhibitors, such as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In pain models, the co-administration of an sEH inhibitor with a COX inhibitor resulted in enhanced pain reduction. nih.gov This synergy is believed to arise because the two pathways produce mediators with opposing effects on inflammation and vasodilation; thus, blocking both can lead to a more profound anti-inflammatory outcome.

This concept has led to the development of dual-target inhibitors, where a single molecule is designed to inhibit both sEH and another target, such as COX-2. nih.govacs.org The compound PTUPB is a dual sEH/COX-2 inhibitor that has been investigated for its potential in treating inflammation and cancer. nih.gov These findings suggest that this compound could be a valuable tool in combination studies, particularly with compounds targeting related inflammatory pathways, to explore potential synergistic interactions.

| Approach | Target Combination | Example Compound(s) | Observed/Potential Application | Reference |

|---|---|---|---|---|

| Combination Therapy | sEH + COX | sEH inhibitors + Diclofenac | Synergistic reduction of neuropathic pain. | nih.gov |

| Combination Therapy | sEH + 5-Lipoxygenase (5-LOX) | sEH inhibitors + 5-LOX inhibitors | Synergistic activity in pain models. | nih.gov |

| Dual-Target Inhibitor | sEH + COX-2 | PTUPB | Treatment of inflammation and cancer; suppression of NLRP3 inflammasome. | nih.govfrontiersin.org |

| Dual-Target Inhibitor | sEH + Fatty Acid Amide Hydrolase (FAAH) | Various experimental compounds | Potential treatment for inflammation and neuropathic pain by elevating both EpFAs and endocannabinoids. | nih.gov |

Identification of Knowledge Gaps and Future Research Avenues for this compound Derivatives

Despite extensive research, significant knowledge gaps and opportunities for future investigation remain for sEH inhibitors like this compound and its derivatives. A primary challenge is the clinical translation of the vast amount of promising preclinical data. tandfonline.com

Future research avenues include:

Improving Drug-like Properties: While the adamantane (B196018) group is effective for binding, it can be susceptible to metabolic modification. Future work could focus on modifying the adamantane cage or other parts of the molecule to enhance metabolic stability and drug residence time without sacrificing potency. researchgate.netnih.gov

Developing Multi-Target Ligands: The success of dual sEH/COX-2 inhibitors suggests a promising future for multi-target drugs. frontiersin.orgtandfonline.comnih.gov Designing derivatives of this compound that also modulate other relevant targets (e.g., FAAH, PPARs) could lead to novel therapeutics with enhanced efficacy for complex diseases. nih.govacs.org

Exploring New Therapeutic Indications: The role of sEH is being investigated in an expanding list of pathologies, including various cancers, ocular diseases, and neuropsychiatric disorders. mdpi.comfrontiersin.orgnih.gov Derivatives of this compound could be used as research tools to explore the enzyme's function in these emerging areas.

Advancing Chemical Probes: The development of next-generation chemical probes, such as optimized in vivo-active PROTACs, remains a key goal. acs.org Such tools would allow for more sophisticated studies of sEH function and provide a potential therapeutic alternative to small molecule inhibition.

Conclusion: Synthesis, Molecular Actions, and Research Potential of N 2 Adamantyl 4 Phenylbutanamide

Summary of Key Academic Research Discoveries and Advances

While direct research on N-(2-adamantyl)-4-phenylbutanamide is limited, existing academic literature provides a strong foundation for its potential significance. The synthesis of related C-2 substituted adamantane (B196018) derivatives has been described, suggesting a feasible pathway to obtain this compound. More importantly, extensive research has established adamantane-containing amides as potent inhibitors of 11β-HSD1, a key enzyme in cortisol metabolism and a therapeutic target for metabolic diseases. nih.govmdpi.com

Significance of this compound in Advancing Medicinal Chemistry Research

The study of this compound and its analogs holds considerable promise for advancing medicinal chemistry. The exploration of C-2 substituted adamantanes, as opposed to the more commonly studied C-1 substituted derivatives, offers an avenue for developing novel intellectual property and potentially discovering compounds with improved pharmacological profiles. The unique stereochemistry and electronic properties of the 2-adamantyl group could lead to different binding interactions and selectivities compared to its 1-adamantyl counterpart.

Outlook for Continued Scholarly Exploration and Innovation